Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-cyano-3-oxobutanoate

Active methylene acidity Enolate formation Base selection

Ethyl 4-cyano-3-oxobutanoate (CAS 1715-68-0), also referred to as ethyl 4-cyanoacetoacetate or ethyl cyanoacetoacetate, is a β-keto ester bearing a terminal nitrile group (C₇H₉NO₃, MW 155.15 g/mol). The compound belongs to the active methylene class and is distinguished from simpler β-keto esters such as ethyl acetoacetate by the presence of the electron-withdrawing cyano substituent at the γ-position, which substantially alters its acidity, reactivity, and the heterocyclic scaffolds accessible from it.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 1715-68-0
Cat. No. B156160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyano-3-oxobutanoate
CAS1715-68-0
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC#N
InChIInChI=1S/C7H9NO3/c1-2-11-7(10)5-6(9)3-4-8/h2-3,5H2,1H3
InChIKeyDJOJFYVMGCYKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Cyano-3-Oxobutanoate (CAS 1715-68-0): Core Identity and Industrial Positioning


Ethyl 4-cyano-3-oxobutanoate (CAS 1715-68-0), also referred to as ethyl 4-cyanoacetoacetate or ethyl cyanoacetoacetate, is a β-keto ester bearing a terminal nitrile group (C₇H₉NO₃, MW 155.15 g/mol) [1]. The compound belongs to the active methylene class and is distinguished from simpler β-keto esters such as ethyl acetoacetate by the presence of the electron-withdrawing cyano substituent at the γ-position, which substantially alters its acidity, reactivity, and the heterocyclic scaffolds accessible from it [2]. It has achieved commercial mass production and is primarily procured as a key precursor to (R)-ethyl 4-cyano-3-hydroxybutanoate, the chiral side-chain intermediate of the blockbuster cholesterol-lowering drug atorvastatin (Lipitor®) [3][4].

Why Ethyl Acetoacetate or Ethyl Cyanoacetate Cannot Substitute for Ethyl 4-Cyano-3-Oxobutanoate in Critical Applications


Ethyl 4-cyano-3-oxobutanoate occupies a unique intersection of three functional groups (ester, ketone, and nitrile) within a four-carbon backbone, a combination absent from its closest commodity analogs. Ethyl acetoacetate (EAA, CAS 141-97-9) lacks the nitrile, which means it cannot serve as a direct precursor to cyano-containing chiral hydroxyesters required for atorvastatin synthesis without a separate, often hazardous, cyanation step [1]. Ethyl cyanoacetate (ECA, CAS 105-56-6) lacks the β-keto group, forfeiting the enolate chemistry essential for condensation and cyclocondensation cascades [2]. Ethyl 4-chloroacetoacetate (COBE, CAS 638-07-3) has been used industrially but demands a two-enzyme cascade—ketoreductase (KRED) reduction followed by halohydrin dehalogenase (HHDH)-mediated cyanation with HCN—to install the nitrile, adding process complexity, enzyme cost, and a toxic reagent handling burden [1]. The pre-installed cyano group in ethyl 4-cyano-3-oxobutanoate bypasses this second enzymatic step entirely, as the quantitative evidence below demonstrates.

Quantitative Differential Evidence for Ethyl 4-Cyano-3-Oxobutanoate (CAS 1715-68-0) vs Closest Analogs


Enhanced Active Methylene Acidity: pKa Comparison vs Ethyl Acetoacetate and Ethyl Cyanoacetate

Ethyl 4-cyano-3-oxobutanoate exhibits a predicted pKa of approximately 7.87 (ACD/Labs) and a calculated JChem acid pKa of 6.67, making it markedly more acidic than ethyl acetoacetate (pKa ≈ 11 at 25 °C) and ethyl cyanoacetate (pKa ≈ 9) [1]. The cyano group at the γ-position exerts a strong electron-withdrawing inductive effect through the ketone bridge, stabilizing the conjugate enolate anion to a degree that ethyl acetoacetate—bearing only a terminal methyl group—cannot match.

Active methylene acidity Enolate formation Base selection

Direct Single-Step Enantioselective Reduction to (R)-Ethyl 4-Cyano-3-Hydroxybutanoate at 200-L Scale

Ethyl 4-cyano-3-oxobutanoate can be reduced enantioselectively in a single enzymatic step using whole-cell biocatalysts to produce both enantiomers of the key atorvastatin intermediate, ethyl 4-cyano-3-hydroxybutanoate. Using Bacillus pumilus Phe-C3 at 20 mM substrate loading, (R)-enantiomer was obtained in 89.8% yield and 98.5% ee; using Klebsiella pneumoniae Phe-E4 at 10 mM substrate, (S)-enantiomer was obtained in 83.1% yield and 95.4% ee [1]. Preparative reactions were demonstrated on a 200-L pilot scale. In contrast, the established industrial route via ethyl 4-chloroacetoacetate (COBE) requires a two-step, three-enzyme cascade: KRED reduction (96% yield, >99.5% ee for the S-chlorohydrin), followed by halohydrin dehalogenase (HHDH)-catalyzed cyanation using HCN to replace chlorine with CN, with enzymes requiring directed evolution to achieve commercially viable productivities [2].

Biocatalysis Atorvastatin intermediate Whole-cell reduction

Divergent Heterocyclic Product Profile in Pyridone Synthesis vs Other Active Methylene Compounds

In a systematic comparative study of seven active methylene compounds reacting with 6-methyl-2-phenyl-4H-1,3-oxazin-4-one, ethyl cyanoacetoacetate (IIIf) uniquely afforded 3-acetyl-5-cyano-4-hydroxy-6-phenyl-2(1H)-pyridone (IVf), a derivative bearing both a 5-cyano substituent and a 4-hydroxy group [1]. Under identical conditions, ethyl acetoacetate (IIIe) gave 3-acetyl-5-ethoxycarbonyl-4-methyl-6-phenyl-2(1H)-pyridone (IVe)—retaining the ethoxycarbonyl group and lacking the phenolic OH found in IVf. Malononitrile (IIId) produced 3-acetyl-4-amino-5-cyano-6-phenyl-2(1H)-pyridone (IVd), incorporating an amino rather than hydroxy group. This demonstrates that the dual ketone–nitrile architecture of ethyl 4-cyano-3-oxobutanoate directs cyclization toward a distinct oxidation state and substitution pattern not accessible from the other active methylene substrates.

Heterocyclic synthesis Pyridone formation Oxazinone reaction

Benchmark Knoevenagel Substrate: Turnover Frequency Quantification in Organocatalyst Screening

Ethyl cyanoacetoacetate has been adopted as a benchmark substrate in systematic organocatalyst screening for the Knoevenagel condensation with benzaldehyde, where catalyst performance is quantified by turnover frequency (TOF, min⁻¹) [1]. A diamines study published in Chemical Reviews (2011) reported TOF values ranging from 0.6 to 26.0 min⁻¹ across seven amine catalysts, with catalyst 44 exhibiting the highest TOF of 11.2 min⁻¹ [1][2]. The compound's dual activation (ketone enolate formation enhanced by the γ-cyano inductive effect) provides a standardized reactivity baseline that simpler substrates such as ethyl cyanoacetate cannot offer because the ketone's enolate is unavailable, fundamentally altering the rate-determining proton-transfer steps involved in the catalytic cycle [3].

Knoevenagel condensation Organocatalysis Turnover frequency

Physicochemical Property Differentiation: PSA and LogP vs Commodity β-Keto Esters

Ethyl 4-cyano-3-oxobutanoate possesses a topological polar surface area (TPSA) of 67.16 Ų and a predicted LogP of 0.42, reflecting the polarity contributed by the cyano nitrogen and the three carbonyl-type oxygen atoms [1]. By comparison, ethyl acetoacetate has a TPSA of only 43.37 Ų (nearly 35% lower), while ethyl 4-chloroacetoacetate has a TPSA of 43.37 Ų . The 55% higher PSA of the target compound relative to these halogenated or non-cyano analogs significantly increases aqueous solubility (calculated LogD at pH 7.4 = −0.12 [2]) and hydrogen-bond acceptor capacity, which directly impacts chromatographic retention behavior, solvent partitioning during extractive workup, and passive membrane permeability in biological assay contexts.

Physicochemical properties Polar surface area Lipophilicity

Industrial Synthetic Route Maturity: Sumitomo Patent Process vs Original J.C.S. Chem. Comm. Method

Two distinct synthetic routes to ethyl 4-cyano-3-oxobutanoate are documented, offering divergent industrial scalability profiles. The original 1977 method (J. Chem. Soc. Chem. Comm., p932–933) reacts ethyl 4-bromo-3-oxobutanoate with NaH followed by cyanide ion, requiring tedious procedures and stoichiometric strong base [1][2]. The improved Sumitomo Chemical patent (JP2002201169A / US 2003/0105347 A1) reacts a 4-halo-3-oxobutanoate (X = Cl, Br; R = C₁–C₈ alkyl) directly with an alkali metal cyanide (NaCN or KCN) in methanol, eliminating the NaH pre-treatment step and enabling a simpler, more industrially advantageous one-pot process [2][3]. This patent explicitly claims 4-cyano-3-oxobutanoate esters where R is not ethyl, indicating that the ethyl ester itself was already established prior art while the generalized methodology is novel and applicable to a range of alkyl esters.

Process chemistry Cyanide substitution Industrial synthesis

High-Value Application Scenarios for Ethyl 4-Cyano-3-Oxobutanoate (CAS 1715-68-0) Based on Quantitative Evidence


Atorvastatin Generic API Manufacturing: Single-Step Biocatalytic Route to the Chiral Side Chain

Generic atorvastatin manufacturers seeking to reduce the cost, step count, and hazardous reagent burden of their side-chain synthesis should evaluate ethyl 4-cyano-3-oxobutanoate as a direct replacement for the established COBE→KRED→HHDH cascade. The compound undergoes single-step, whole-cell enantioselective reduction to (R)-ethyl 4-cyano-3-hydroxybutanoate (89.8% yield, 98.5% ee) demonstrated at 200-L pilot scale [1], eliminating the need for halohydrin dehalogenase (HHDH), hydrogen cyanide handling, and associated process safety infrastructure required by the COBE route [2]. The Sumitomo patent [3] provides an industrially validated synthetic route to the starting material from 4-halo-3-oxobutanoates, ensuring supply chain security for ton-scale procurement.

Medicinal Chemistry Library Synthesis: Access to 5-Cyano-4-Hydroxypyridone Chemotypes

Medicinal chemistry teams targeting pyridone-based scaffolds for kinase inhibition or anti-inflammatory programs can leverage the unique reactivity of ethyl 4-cyano-3-oxobutanoate in oxazinone cyclocondensation to produce 3-acetyl-5-cyano-4-hydroxy-6-phenyl-2(1H)-pyridone (IVf)—a substitution pattern inaccessible from ethyl acetoacetate, diethyl malonate, or malononitrile under identical reaction conditions [4]. The 5-cyano substituent serves as a synthetic handle for further elaboration (hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, or tetrazole formation), while the 4-hydroxy group enables O-alkylation or O-aryl ether diversification. Procurement of the cyano-substituted β-keto ester upfront eliminates 2–3 synthetic steps that would otherwise be required to install the nitrile post-cyclization.

Organocatalyst and Heterogeneous Catalyst Development: Standardized Knoevenagel Benchmark Substrate

Catalysis research groups developing new base catalysts (metal-organic frameworks, amine-functionalized silicas, ionic liquids, or organocatalysts) for carbon–carbon bond formation can adopt ethyl 4-cyano-3-oxobutanoate as a standardized, literature-validated substrate for Knoevenagel condensation with benzaldehyde, where catalyst performance is benchmarked via turnover frequency (TOF, min⁻¹) [5][6]. The compound's dual activation mechanism (ketone enolate + nitrile electron withdrawal) provides a more stringent test of catalyst basicity and proton-transfer efficiency than mono-activated substrates such as ethyl cyanoacetate [7]. High-purity, reproducible lots (≥95% assay, verified by suppliers such as Apollo Scientific and AKSci ) are essential for obtaining comparable kinetic data across different laboratories.

Enzymatic Screening and Directed Evolution: Carbonyl Reductase Substrate for Stereoselectivity Engineering

Biocatalysis groups engineering ketoreductases (KREDs) or carbonyl reductases for improved stereoselectivity can use ethyl 4-cyano-3-oxobutanoate as a probe substrate to evaluate (R)- vs (S)-selectivity, since both enantiomers of the reduced product are accessible with high enantiomeric excess using distinct microbial whole-cell systems [1]. The γ-cyano substituent provides a steric and electronic differentiation from the standard substrate ethyl acetoacetate, enabling researchers to map enzyme active-site plasticity toward polar, hydrogen-bond-accepting substituents. This is particularly relevant for directed evolution campaigns aimed at producing chiral GABA analogs (e.g., pregabalin intermediates), where β-cyano ester reduction is a key transformation [8].

Quote Request

Request a Quote for Ethyl 4-cyano-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.